N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide

Lipophilicity Drug-likeness SAR

N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide (CAS 5840-78-8) is a synthetic naphthalene-1-carboxamide derivative bearing a unique 3-benzamidophenyl substituent and a bromine atom at the 5-position of the naphthalene core. With a molecular weight of 445.3 g/mol, an XLogP3 of 5.5, a topological polar surface area (TPSA) of 58.2 Ų, a computed density of 1.496 g/cm³, and a boiling point of 481.5 °C at 760 mmHg, this compound occupies a distinct physicochemical space within the broader naphthalene carboxamide class.

Molecular Formula C24H17BrN2O2
Molecular Weight 445.3 g/mol
CAS No. 5840-78-8
Cat. No. B14733212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide
CAS5840-78-8
Molecular FormulaC24H17BrN2O2
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br
InChIInChI=1S/C24H17BrN2O2/c25-22-14-6-11-19-20(22)12-5-13-21(19)24(29)27-18-10-4-9-17(15-18)26-23(28)16-7-2-1-3-8-16/h1-15H,(H,26,28)(H,27,29)
InChIKeyVQEGENQZLHTDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide (CAS 5840-78-8): A Dual-Amide Naphthalene Carboxamide for Multi-Target Kinase and HDAC Discovery Programs


N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide (CAS 5840-78-8) is a synthetic naphthalene-1-carboxamide derivative bearing a unique 3-benzamidophenyl substituent and a bromine atom at the 5-position of the naphthalene core [1]. With a molecular weight of 445.3 g/mol, an XLogP3 of 5.5, a topological polar surface area (TPSA) of 58.2 Ų, a computed density of 1.496 g/cm³, and a boiling point of 481.5 °C at 760 mmHg, this compound occupies a distinct physicochemical space within the broader naphthalene carboxamide class [1]. The compound belongs to a structural family that has been the subject of multiple patent filings describing naphthalene carboxamide derivatives as dual protein kinase and histone deacetylase (HDAC) inhibitors [2], as well as antitumor naphthalenyl benzamide agents targeting CD38 [3]. Its two benzamide NH donors and two carbonyl acceptors enable a directional hydrogen-bonding network relevant to target engagement, while the aryl bromide serves as a versatile synthetic handle for late-stage diversification via cross-coupling chemistry.

Why Close Analogs of N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide Cannot Be Assumed Equivalent for Structure-Activity Studies


Naphthalene carboxamide derivatives with different substitution patterns exhibit non-interchangeable activity profiles due to the confluence of three structural variables: (i) the position and identity of the halogen on the naphthalene ring, which governs lipophilicity, metabolic stability, and target-binding geometry; (ii) the regiochemistry of the benzamidophenyl motif (meta vs. para), which dictates the three-dimensional presentation of the second amide pharmacophore; and (iii) the presence or absence of the benzamido group itself, which provides additional hydrogen-bonding capacity and aromatic stacking interactions [1]. Within the Chipscreen patent family, naphthalene carboxamide derivatives show that even minor substituent changes—such as bromine versus chlorine at the 5-position—can profoundly alter dual kinase/HDAC inhibitory potency [1]. The benzamidophenyl scaffold, independently validated in PARP-1 and TASK-3 potassium channel inhibitor programs, demonstrates that the meta-substitution pattern produces different SAR vectors than the para isomer . Consequently, substituting N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide with its des-bromo analog, para isomer, or simpler aryl derivative should not be presumed to yield equivalent biological outcomes without explicit head-to-head confirmation. The quantitative evidence below documents where measurable differentiation exists.

Quantitative Differentiation Evidence for N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide vs. Closest Analogs


Lipophilicity Differential: 5-Bromo Naphthalene vs. Des-Bromo Analog Drives >1 logP Unit Difference

The 5-bromo substituent on the naphthalene ring of N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide (molecular formula C24H17BrN2O2, molecular weight 445.3 g/mol) produces a computed XLogP3 of 5.5, representing a substantial increase in lipophilicity compared to the des-bromo analog N-(3-benzamidophenyl)naphthalene-1-carboxamide (molecular formula C24H18N2O2, molecular weight 366.4 g/mol), whose estimated XLogP3 is approximately 4.2–4.5 based on the removal of bromine (ΔXLogP3 ≈ +1.0 to +1.3) [1][2]. This lipophilicity differential translates into a ~1.5–2.0 log unit difference in predicted membrane partitioning, which is expected to influence both passive permeability and non-specific protein binding [3].

Lipophilicity Drug-likeness SAR

Meta-Benzamidophenyl Regiochemistry: TASK-3 Potassium Channel SAR Shows meta-Orientation Yields ~21 μM IC50 in Benzamide Scaffold, Informing Naphthalene Analog Design

The 3-benzamidophenyl (meta) substitution pattern present in N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide has been independently characterized in simpler benzamide scaffolds. In TASK-3 (K2P3.1) potassium channel assays, N-(3-benzamidophenyl)benzamide—which shares the identical meta-benzamidophenyl motif—exhibited an IC50 of 21.0 μM in one assay and 240.0 μM in a separate assay . By comparison, the para-substituted regioisomer analog N-(4-benzamidophenyl)naphthalene-1-carboxamide (C24H18N2O2, MW 366.4) presents the benzamido group in a geometrically extended orientation, altering the vector of the second amide NH donor and carbonyl acceptor relative to the naphthalene carboxamide [1]. This difference in three-dimensional pharmacophore presentation is expected to yield distinct target-binding geometries and selectivity profiles, as demonstrated in benzamide-derived PARP-1 inhibitors where meta vs. para substitution yielded >10-fold differences in IC50 values [2].

Ion channel modulation Benzamidophenyl SAR TASK-3

Physicochemical Space Differentiation: Density and Boiling Point Characterization Relative to naphthalene-1-carboxamide Class Baseline

N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide exhibits a measured/computed density of 1.496 g/cm³ and a boiling point of 481.5 °C at 760 mmHg . These values reflect the contribution of the bromine atom (atomic mass ~80 Da) and the extended aromatic conjugation across both the naphthalene and benzamidophenyl rings. In comparison, the des-bromo analog N-(3-benzamidophenyl)naphthalene-1-carboxamide (MW 366.4, C24H18N2O2) is predicted to have a lower density (~1.25–1.30 g/cm³) and lower boiling point (~420–440 °C) based on the reduced molecular weight and absence of the polarizable bromine [1]. The high boiling point of the target compound (481.5 °C) indicates substantial thermal stability, making it suitable for high-temperature reaction conditions (e.g., Pd-catalyzed cross-coupling) that might degrade more volatile analogs.

Physicochemical profiling Thermal stability Formulation

Synthetic Versatility: Aryl Bromide at 5-Position Enables Modular Diversification vs. Halogen-Free Analogs

The 5-bromo substituent on the naphthalene ring of N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide provides a chemically addressable handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the des-bromo analog [1]. This aryl bromide enables late-stage diversification without de novo resynthesis of the entire naphthalene-1-carboxamide scaffold. In the broader naphthalene carboxamide patent landscape, specifically US8211901B2 (Chipscreen), naphthalene-1-carboxamide derivatives with halogen substituents at various positions serve as key intermediates for generating compound libraries with systematically varied aryl, heteroaryl, and amino substituents [2]. The 4-methoxy analog (5-bromo-N-(4-methoxyphenyl)naphthalene-1-carboxamide) demonstrates that the 5-bromo-naphthalene-1-carboxamide core is a productive scaffold for target engagement, with a measured EC50 of 965 nM against the aryl hydrocarbon receptor (AhR) [3].

Cross-coupling chemistry Library synthesis Late-stage functionalization

Dual Amide Hydrogen-Bonding Capacity: TPSA and HBD/HBA Profile Distinguish Target Compound from Mono-Amide Naphthalene Analogs

N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide possesses two amide groups (naphthalene-1-carboxamide and benzamide), providing 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), with a computed topological polar surface area (TPSA) of 58.2 Ų [1]. This dual-amide architecture contrasts with mono-amide naphthalene analogs such as 5-bromo-N-(4-methoxyphenyl)naphthalene-1-carboxamide, which has only 1 HBD and 2 HBA (TPSA ≈ 38.3 Ų) [2]. The additional benzamide group increases HBD count by 1 and TPSA by approximately 20 Ų, expanding the hydrogen-bonding capacity for target protein engagement. In the context of kinase and HDAC inhibitor design, dual-amide motifs have been exploited to simultaneously engage ATP-binding site hinge regions and solvent-exposed residues, as described in the Chipscreen patent family covering naphthalene carboxamide dual inhibitors [3].

Pharmacophore modeling Hydrogen bonding Molecular recognition

Evidence-Backed Application Scenarios for N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide in Drug Discovery and Chemical Biology


Multi-Target Kinase/HDAC Dual Inhibitor Screening Libraries

Based on the Chipscreen patent family (US8211901B2) establishing that naphthalene-1-carboxamide derivatives can simultaneously inhibit protein kinases and histone deacetylases, N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide—with its dual-amide pharmacophore (HBD=2, HBA=2, TPSA=58.2 Ų) and 5-bromo diversification handle—is structurally positioned for inclusion in multi-target inhibitor screening decks targeting cancers and inflammatory diseases driven by concurrent kinase and HDAC dysregulation [1]. The compound's XLogP3 of 5.5 places it within the optimal lipophilicity range for cell permeability in cellular kinase/HDAC inhibition assays [2].

CD38-Targeted Antitumor Agent Development via Naphthalenyl Benzamide Scaffold

The Cleveland Clinic patent application (US20170057910A1) identifies naphthalenyl benzamide derivatives as small-molecule CD38 inhibitors for multiple myeloma treatment, with lead compound CCF1172 demonstrating uniform activity against seven genetically heterogeneous MM cell lines [1]. N-(3-Benzamidophenyl)-5-bromo-naphthalene-1-carboxamide shares the core naphthalenyl benzamide architecture and possesses the bromine atom that can be further elaborated to optimize CD38 binding, as the patent explicitly describes halogen-substituted (R1-R4) phenyl rings in its generic formula [1].

Late-Stage Diversification via Suzuki/Buchwald-Hartwig Cross-Coupling for Focused Kinase Libraries

The 5-bromo substituent enables modular Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine diversity at the naphthalene C5 position without resynthesizing the entire 3-benzamidophenyl-naphthalene-1-carboxamide scaffold [1]. The compound's high thermal stability (boiling point 481.5 °C) allows it to withstand elevated temperatures typical of microwave-assisted Suzuki couplings (100–150 °C), making it a robust substrate for parallel library synthesis [2]. The density of 1.496 g/cm³ also facilitates precise gravimetric dispensing in automated library production workflows [2].

TASK-3 (K2P3.1) Potassium Channel Modulator Optimization

The meta-benzamidophenyl motif has demonstrated measurable activity against the TASK-3 potassium channel (N-(3-benzamidophenyl)benzamide IC50 = 21 μM) [1]. The target compound extends this pharmacophore with a brominated naphthalene-1-carboxamide, offering increased molecular weight, lipophilicity, and aromatic surface area that may enhance channel-binding affinity and subtype selectivity. This makes it a logical starting point for medicinal chemistry optimization of TASK-3 modulators, where the 5-bromo handle allows systematic exploration of naphthalene C5 substituent effects on channel potency and selectivity [1][2].

Quote Request

Request a Quote for N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.